An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, allows for versatile functionalization, leading to compounds with therapeutic potential in areas such as oncology, neurology, and infectious diseases. 6-Chloro-1H-indazole-3-carbonitrile is a key intermediate in the synthesis of more complex indazole derivatives, where the chloro and cyano functionalities provide reactive handles for further chemical modifications. Understanding the physical and chemical properties of this building block is paramount for its effective utilization in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the known physical properties of 6-Chloro-1H-indazole-3-carbonitrile, a detailed experimental protocol for a representative synthetic route, and insights into its characterization.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. These properties influence reaction kinetics, solubility, purification strategies, and ultimately, the pharmacokinetic profile of derivative compounds. Due to the specific nature of this compound, a combination of experimental and computed data is presented below.
Table 1: Physical and Chemical Properties of 6-Chloro-1H-indazole-3-carbonitrile and a Structurally Related Analog
| Property | 6-Chloro-1H-indazole-3-carbonitrile (Predicted) | 5-Bromo-6-chloro-1H-indazole-3-carbonitrile (Computed)[1] |
| Molecular Formula | C₈H₄ClN₃ | C₈H₃BrClN₃ |
| Molecular Weight | 177.59 g/mol | 256.48 g/mol |
| Appearance | Off-white to yellow solid (predicted) | Not specified |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | Data not available | 2.9 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 0 | 0 |
| Topological Polar Surface Area | 52.5 Ų | 52.5 Ų |
Note: The data for 6-Chloro-1H-indazole-3-carbonitrile is largely predicted due to a lack of available experimental results in public databases. The data for the closely related 5-bromo-6-chloro-1H-indazole-3-carbonitrile is provided for comparative purposes and is computationally derived from PubChem.
Synthesis of Substituted Indazole-3-carbonitriles: A Representative Protocol
The synthesis of substituted indazoles can be achieved through various synthetic strategies. A common and effective method involves the cyclization of appropriately substituted ortho-tolunitrile derivatives. The following protocol is a representative procedure adapted from literature methods for the synthesis of substituted indazoles and can be applied to the synthesis of 6-Chloro-1H-indazole-3-carbonitrile.
Experimental Protocol: Synthesis of 6-Chloro-1H-indazole-3-carbonitrile
Objective: To synthesize 6-Chloro-1H-indazole-3-carbonitrile from 2-amino-4-chlorobenzonitrile.
Materials:
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2-amino-4-chlorobenzonitrile
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Potassium acetate (KOAc)
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Acetic acid
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Diazotization:
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In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4-chlorobenzonitrile (1 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Cyclization:
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In a separate flask, prepare a solution of potassium acetate (3 equivalents) in water.
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Slowly add the cold diazonium salt solution to the potassium acetate solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction:
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Once the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water, followed by a brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the sodium sulfate and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
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Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 6-Chloro-1H-indazole-3-carbonitrile as a solid.
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Workflow Diagram for the Synthesis of 6-Chloro-1H-indazole-3-carbonitrile
Caption: Synthetic workflow for 6-Chloro-1H-indazole-3-carbonitrile.
Characterization Techniques
The structural elucidation and purity assessment of 6-Chloro-1H-indazole-3-carbonitrile are crucial for its use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of protons. For 6-Chloro-1H-indazole-3-carbonitrile, characteristic signals for the aromatic protons on the indazole ring would be expected.
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¹³C NMR: Shows the number and types of carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the indazole core.
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Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. A strong absorption band in the region of 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The N-H stretching of the indazole ring would appear as a broad band around 3100-3500 cm⁻¹.
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Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.
Safety and Handling
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Hazard Statements (based on related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Store in a cool, dry place away from incompatible materials.
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It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
6-Chloro-1H-indazole-3-carbonitrile is a valuable building block for the synthesis of a diverse range of biologically active molecules. While comprehensive experimental data on its physical properties is limited, this guide provides a consolidated overview of its known and predicted characteristics, a representative synthetic protocol, and essential characterization and safety information. This information serves as a critical resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling the effective and safe utilization of this important synthetic intermediate. Further experimental investigation into the physical properties of this compound is warranted to enrich the available data for the scientific community.
References
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PubChem. 5-bromo-6-chloro-1H-indazole-3-carbonitrile. National Center for Biotechnology Information. [Link]
